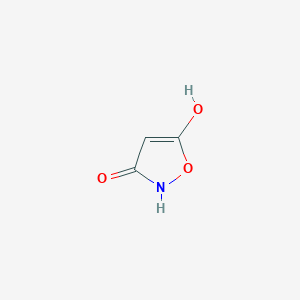

5-Hydroxy-1,2-oxazol-3(2H)-one

Description

Significance of the 1,2-Oxazol-3(2H)-one Core in Medicinal Chemistry and Related Fields

The 1,2-oxazol-3(2H)-one scaffold, also known as an isoxazolone ring, is a five-membered heterocycle containing nitrogen and oxygen atoms. This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govinnovareacademics.in Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.gov

The versatility of the isoxazole (B147169) ring allows for the synthesis of diverse derivatives with varied biological targets. nih.govinnovareacademics.in For instance, the isoxazole nucleus is a key component in several established drugs. wikipedia.org The weak nitrogen-oxygen bond and the aromatic character of the ring make it a candidate for ring cleavage reactions, further expanding its synthetic utility. nih.gov

Research has shown that isoxazole derivatives can be designed to target specific biological pathways. For example, some have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. Others have shown potential as anticancer agents by inducing apoptosis in cancer cells or inhibiting key signaling pathways. nih.gov The ability to readily modify the isoxazole scaffold allows medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of new therapeutic agents. acs.orgacs.org

Structural Classification and Nomenclature within Isoxazolone Derivatives

Isoxazole is the parent compound, an azole with an oxygen atom adjacent to the nitrogen. innovareacademics.inwikipedia.org The systematic name for isoxazole is 1,2-oxazole. innovareacademics.in Its partially saturated analogs are known as isoxazolines, and the fully saturated version is isoxazolidine. innovareacademics.in

The compound of focus, 5-Hydroxy-1,2-oxazol-3(2H)-one, belongs to the isoxazolone class of derivatives. The nomenclature indicates a five-membered ring containing a nitrogen and an oxygen atom in the 1 and 2 positions, respectively, with a ketone group at the 3-position and a hydroxyl group at the 5-position. The "(2H)" signifies that the nitrogen at position 2 is bonded to a hydrogen atom.

The structural classification of isoxazolone derivatives can be complex, with various substitution patterns leading to a vast library of compounds. google.com These derivatives are often categorized based on the nature and position of the substituents on the core ring structure.

Historical Context and Evolution of Research on 1,2-Oxazol-3(2H)-one Scaffolds

The study of isoxazole and its derivatives has a rich history. The name "isoxazole" was proposed by Hantszch, as it was the isomer of the previously discovered "oxazole". innovareacademics.in Early research focused on the fundamental synthesis and reactivity of the isoxazole ring. wikipedia.org

Over time, the discovery of naturally occurring isoxazoles with significant biological activity, such as the antibiotic cycloserine, spurred interest in this heterocyclic system. innovareacademics.in This led to a surge in research aimed at synthesizing and evaluating novel isoxazole derivatives for medicinal applications. innovareacademics.inopenmedicinalchemistryjournal.com

The evolution of synthetic methodologies has played a crucial role in the advancement of isoxazole research. acs.org Modern synthetic techniques allow for the efficient and controlled synthesis of complex isoxazole-containing molecules, facilitating the exploration of their structure-activity relationships. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

675198-91-1 |

|---|---|

Molecular Formula |

C3H3NO3 |

Molecular Weight |

101.06 g/mol |

IUPAC Name |

5-hydroxy-1,2-oxazol-3-one |

InChI |

InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5) |

InChI Key |

PNICOKLUBCGUPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ONC1=O)O |

Origin of Product |

United States |

Theoretical Chemistry and Computational Modeling of 1,2 Oxazol 3 2h Ones

Quantum Chemical Investigations of Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic landscape of 1,2-oxazol-3(2H)-one derivatives. jksus.orgsemanticscholar.org These calculations provide a detailed picture of electron distribution, which is fundamental to understanding and predicting the molecule's chemical reactivity. Key aspects of these investigations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are critical descriptors for chemical reactivity and kinetic stability. jksus.org

Table 1: Representative Electronic Properties of a 1,2-Oxazol-3(2H)-one Derivative (Calculated via DFT) Note: The following data are illustrative, based on typical values reported for structurally related oxazolone (B7731731) derivatives, and may not represent the exact values for 5-Hydroxy-1,2-oxazol-3(2H)-one.

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (Eg) | Difference between LUMO and HOMO energies | 4.5 to 5.5 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron | ~7.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added | ~1.5 eV |

Conformational Landscape and Tautomeric Equilibria Analysis of this compound

The compound this compound can exist in different tautomeric forms, a phenomenon known as prototropic tautomerism. researchgate.netwikipedia.org The two principal tautomers are the this compound (keto form) and the 1,2-oxazol-3,5-diol (enol form), which exist in equilibrium. Computational chemistry is essential for analyzing the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

Theoretical studies on similar heterocyclic systems demonstrate that the position of the tautomeric equilibrium is highly sensitive to the environment. researchgate.netresearchgate.net In the gas phase, one tautomer might be significantly more stable, but in a polar solvent, this preference can be altered or even reversed due to differential solvation of the tautomers. Quantum chemical calculations can model these scenarios to predict the predominant form in a given medium. researchgate.net For example, theoretical studies on the tautomerization of pyrimidin-2(1H)-one showed that protic polar solvents can significantly reduce the energy barrier for proton transfer compared to the gas phase. researchgate.net The mechanism of transfer can also be investigated, distinguishing between direct proton transfer and solvent-assisted pathways where water molecules form a bridge to facilitate the process. researchgate.net

Table 2: Illustrative Tautomeric Equilibria for this compound Note: This table presents a hypothetical analysis based on principles observed in computational studies of similar heterocyclic systems.

| Tautomeric Form | Phase | Relative Gibbs Free Energy (ΔG) | Predicted Stability |

| Keto Form | Gas Phase | 0 kcal/mol (Reference) | More Stable |

| Enol Form | Gas Phase | +5 to +10 kcal/mol | Less Stable |

| Keto Form | Aqueous Solution | +1 to +3 kcal/mol | Less Stable |

| Enol Form | Aqueous Solution | 0 kcal/mol (Reference) | More Stable |

Molecular Dynamics Simulations and Solvent Effects on 1,2-Oxazol-3(2H)-one Behavior

For 1,2-oxazol-3(2H)-ones, MD simulations can reveal how the molecule moves and flexes in an aqueous environment. These simulations are crucial for understanding solvation effects, which can profoundly influence molecular properties. acs.org By explicitly modeling water molecules, MD can show the formation and lifetime of hydrogen bonds between the solute and solvent, and how the solvent organizes into shells around the molecule. This detailed view of solvation is critical for accurately predicting tautomeric equilibria, as the stability of each tautomer is directly related to how well it is stabilized by the solvent. researchgate.net Computational models often combine high-level quantum calculations on the solute with a continuum solvent model (a polarizable continuum model or PCM) or a hybrid approach that includes a few explicit solvent molecules treated quantum mechanically within a solvent continuum. researchgate.netbohrium.com

Investigation of Bioisosteric Relationships for Hydroxy-Substituted Heterocycles

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic character, is a cornerstone of medicinal chemistry. u-tokyo.ac.jp The acidic this compound moiety is recognized as a non-classical bioisostere of a carboxylic acid. researchgate.netresearchgate.net

This bioisosteric relationship arises because the enolic hydroxyl group is acidic and can act as a proton donor and hydrogen bond acceptor, mimicking the key interactions of a carboxylate group. researchgate.netscribd.com However, replacing a carboxylic acid with a hydroxyisoxazole ring can advantageously modify other properties. For example, the pKa of the hydroxyisoxazole is typically different from that of a carboxylic acid, which can alter the ionization state of the molecule at physiological pH. scribd.com This substitution can also increase lipophilicity, potentially improving the ability of a drug candidate to cross biological membranes. Several studies have successfully employed acidic hydroxy-substituted heterocycles, including 3-hydroxy-1,2-oxazoles, as carboxylic acid bioisosteres in the design of pharmacologically active compounds. researchgate.netresearchgate.net

Table 3: Comparison of Carboxylic Acid and its Bioisostere Note: Values are approximate and serve for comparative purposes.

| Functional Group | Representative pKa | General Lipophilicity (LogP contribution) | Key Interactions |

| Carboxylic Acid (-COOH) | 4-5 | Low (hydrophilic) | H-bond donor/acceptor, ionic interactions |

| 5-Hydroxy-1,2-oxazol-3-one | 6-7 | Higher than COOH | H-bond donor/acceptor, dipole interactions |

Synthetic Methodologies for 1,2 Oxazol 3 2h One and Its Derivatives

General Strategies for the Formation of the 1,2-Oxazolone Ring System

The formation of the 1,2-oxazolone ring is a fundamental process in the synthesis of numerous heterocyclic compounds. A primary and well-established method is the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acylglycines with aldehydes or ketones. biointerfaceresearch.comd-nb.info This reaction typically utilizes acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). biointerfaceresearch.comresearchgate.net The initial step is the cyclization of the N-acylglycine, which then undergoes a Perkin condensation to yield the azlactone. biointerfaceresearch.com

Another general approach involves the cyclodehydration condensation of a carbonyl compound with an acyl glycine (B1666218) in the presence of acetic anhydride to produce a 4-alkylidene-5(4)-oxazolone. biointerfaceresearch.com Variations of this method have employed different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, polyphosphoric acid (PPA) has been reported to give better yields, though the insolubility of some substrates can be a limitation. biointerfaceresearch.com

The intramolecular nitrile oxide cycloaddition (INOC) reaction is another powerful strategy for constructing fused 1,2-oxazole ring systems. nih.gov This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne tethered to the same molecule. nih.gov This approach allows for the efficient synthesis of complex polycyclic structures containing the 1,2-oxazole motif. nih.gov

More recent strategies have focused on the development of one-pot multicomponent reactions. A notable example is the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. d-nb.info This solvent-free method is environmentally friendly and provides high yields of the desired azlactones. d-nb.info

The following table summarizes some of the general synthetic strategies for the 1,2-oxazolone ring system.

| Reaction Type | Key Reagents | Product Type | Reference |

| Erlenmeyer-Plöchl | N-acylglycine, Aldehyde/Ketone, Acetic Anhydride, Sodium Acetate | Azlactones | biointerfaceresearch.comd-nb.info |

| Cyclodehydration | Acyl glycine, Carbonyl compound, Acetic Anhydride | 4-Alkylidene-5(4)-oxazolone | biointerfaceresearch.com |

| Intramolecular Nitrile Oxide Cycloaddition | Aldoxime with tethered alkene/alkyne | Fused 1,2-oxazoles | nih.gov |

| Mechanochemical Multicomponent | Glycine, Benzoyl chloride, Aldehyde, Sodium Acetate, Acetic Anhydride | Azlactones | d-nb.info |

Application of Modern Catalysis in 1,2-Oxazol-3(2H)-one Synthesis

Modern catalytic methods have significantly advanced the synthesis of 1,2-oxazol-3(2H)-ones, offering improved efficiency, milder reaction conditions, and access to a broader range of derivatives.

Metal-Based Catalysis:

Transition metal catalysts, particularly those based on copper, have been extensively used. Copper-catalyzed cascade reactions of 2-halobenzamides with nitriles provide an efficient route to quinazolinone derivatives, which can be considered related structures. chim.it Copper-catalyzed tandem oxidative cyclization is another powerful method for synthesizing polysubstituted oxazoles from readily available starting materials under mild conditions. researchgate.net

Gold catalysts have also emerged as valuable tools. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes yields substituted isoxazoles under moderate conditions. organic-chemistry.org Zinc triflate (Zn(OTf)2) has been shown to catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to produce oxazoles containing CF3-substituted alcohols. mdpi.com

Other metal catalysts, such as dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, have been employed for the solvent-free synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives, often in combination with microwave irradiation. mdpi.com

Metal-Free Catalysis:

In recent years, there has been a growing interest in metal-free catalytic systems. A notable example is the use of iodine and DMF as catalysts for the [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride to synthesize 5-amino-1H-pyrrole-2-carboxylates, which are structurally related to oxazolones. nih.gov Acetic acid has been used as a catalyst for the synthesis of tetracyclic compounds with pyrrolidine (B122466) rings from oxazolidin-5-ones. nih.gov

A novel metal-free strategy involves the C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation. rsc.org

The following table provides an overview of modern catalytic applications in the synthesis of 1,2-oxazolone and related heterocycles.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | Cascade Reaction | 2-halobenzamides, Nitriles | Quinazolinone derivatives | chim.it |

| Gold (AuCl3) | Cycloisomerization | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

| Zinc (Zn(OTf)2) | Tandem Cycloisomerization/Hydroxyalkylation | N-propargylamides, Trifluoropyruvates | Oxazoles with CF3-alcohols | mdpi.com |

| Dodecatungstophosphoric acid, Sm, RuCl3 | Condensation | Hippuric acid, Aldehydes/Ketones | 2-phenyl-5(4H)-oxazolones | mdpi.com |

| Iodine/DMF | [3+2]-Cycloaddition | Benzylidenemalononitriles, Ethyl glycinate hydrochloride | 5-amino-1H-pyrrole-2-carboxylates | nih.gov |

| Metal-Free | C–O Cleavage/Cyclization | Esters, Amines | Substituted oxazoles | rsc.org |

Development of Environmentally Conscious Synthetic Routes for 1,2-Oxazolone Compounds

The development of green and sustainable synthetic methods is a major focus in modern chemistry. For the synthesis of 1,2-oxazolone compounds, several environmentally conscious routes have been established.

One significant approach is the use of solvent-free reaction conditions. Mechanochemical synthesis, where reactants are ground together, often in the absence of a solvent, has proven to be a highly efficient and eco-friendly method for producing azlactones. d-nb.info This technique minimizes waste and energy consumption. d-nb.info Microwave irradiation is another energy-efficient method that can accelerate reactions and often leads to higher yields in shorter reaction times, as seen in the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones. nih.gov

The use of water as a solvent is another hallmark of green chemistry. While not explicitly detailed for 1,2-oxazolone synthesis in the provided results, the development of aqueous synthetic routes is a general trend in organic synthesis.

Electrochemical synthesis is also gaining traction as a green methodology. rsc.org It often proceeds under mild conditions and can avoid the use of stoichiometric oxidants or reductants. rsc.org For example, the electrochemical synthesis of alkene-substituted oxazolones has been reported. rsc.org

The use of reusable catalysts is another key aspect of green synthesis. Heterogeneous catalysts, such as nano silica-supported tungstophosphoric acid, can be easily separated from the reaction mixture and reused, reducing waste and cost. d-nb.info

The following table summarizes some environmentally conscious synthetic routes.

| Green Approach | Specific Method | Advantages | Reference |

| Solvent-Free | Mechanochemical grinding | Reduced waste, energy efficient, high yield economy | d-nb.info |

| Alternative Energy | Microwave irradiation | Rapid, good yields, environmentally friendly | nih.gov |

| Electrosynthesis | Electrochemical cyclization | Mild conditions, avoids stoichiometric oxidants | rsc.org |

| Reusable Catalysts | Nano silica-supported tungstophosphoric acid | Easy separation and reuse, reduced waste | d-nb.info |

Chemical Reactivity and Reaction Mechanisms of 1,2 Oxazol 3 2h Ones

General Reactivity Patterns of the 1,2-Oxazol-3(2H)-one Heterocycle

The 1,2-oxazol-3(2H)-one ring is an electron-rich aromatic system. wikipedia.org A key feature governing its reactivity is the weak N-O bond, which makes the ring susceptible to cleavage under various conditions, including reduction, exposure to bases, or UV irradiation. wikipedia.orgnih.govrsc.org This susceptibility to ring-opening allows isoxazoles to serve as valuable synthetic intermediates for creating more complex functionalized molecules. nih.govnih.gov

The stability of the isoxazole (B147169) ring can be influenced by pH. For instance, the isoxazole ring in leflunomide (B1674699) is stable in acidic and neutral conditions but undergoes ring-opening in basic (pH 10) environments. researchgate.net The general reactivity also involves electrophilic substitution, which typically occurs at the C4 position. rsc.orgreddit.com The presence of substituents on the ring can significantly alter its stability and reactivity patterns.

Impact of the 5-Hydroxy Group on Ring Stability and Reaction Pathways

The presence of a 5-hydroxy group introduces significant electronic effects and the potential for tautomerism, which profoundly influences the ring's stability and reaction pathways. Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. jst-ud.vnchemrxiv.org In the case of 5-Hydroxy-1,2-oxazol-3(2H)-one, it can exist in equilibrium between the "hydroxy" (enol) form and a "keto" form, similar to the well-known keto-enol tautomerism observed in systems like 1,3,5-trihydroxybenzene. rsc.org This is exemplified by the compound Muscimol, which is interchangeably named 5-(aminomethyl)-1,2-oxazol-3-ol and 5-(aminomethyl)-1,2-oxazol-3(2H)-one. wikipedia.org

| Tautomeric Form | Structural Features | Anticipated Reactivity |

|---|---|---|

| 5-Hydroxy (Enol) Form | Aromatic isoxazole ring with a hydroxyl group at C5. | Increased nucleophilicity of the ring, susceptible to electrophilic attack. The hydroxyl proton is acidic. |

| 3-Oxo (Keto) Form | 1,2-oxazol-3(2H)-one ring with a carbonyl group at C3. The C5 position may be part of a C=C double bond within the ring. | The carbonyl group at C3 is an electrophilic site. The C4 position is susceptible to nucleophilic attack. |

Nucleophilic and Electrophilic Reactions at Various Ring Positions

The isoxazolone ring possesses both electrophilic and nucleophilic sites, allowing for a range of reactions. The reactivity at different positions is influenced by the substituents present on the ring.

Electrophilic Reactions: As electron-rich heterocycles, isoxazoles undergo electrophilic aromatic substitution. reddit.comwikipedia.org The C4 position is the most common site for electrophilic attack. rsc.orgreddit.com This is because the intermediates formed by attack at C4 are more stable compared to those formed by attack at C3 or C5. For example, 3,5-disubstituted isoxazoles can be fluorinated at the C4 position using Selectfluor™. rsc.org The synthesis of 4-halo(seleno)isoxazoles can be achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. acs.org

Nucleophilic Reactions: Nucleophilic attack can also occur, particularly on substituted isoxazolones. The carbonyl carbon in the keto tautomer of a hydroxyisoxazolone is a primary electrophilic center, susceptible to attack by nucleophiles. Furthermore, oxazolone (B7731731) rings, in general, can be opened by nucleophiles, which is a key step in their use as synthetic intermediates. nih.gov For instance, the isoxazole ring of leflunomide is opened by a base-catalyzed mechanism. researchgate.net

| Ring Position | Reaction Type | Description | Example |

|---|---|---|---|

| C3 (Carbonyl Carbon) | Nucleophilic Attack | The carbonyl group in the keto form is an electrophilic site, reacting with various nucleophiles. | Amidation reactions on related oxazolones. nih.gov |

| C4 | Electrophilic Substitution | The most common site for attack by electrophiles due to the stability of the resulting intermediate. | Fluorination using Selectfluor™. rsc.org |

| N-O Bond | Reductive Cleavage | The weakest bond in the ring, susceptible to cleavage by reducing agents or under basic/photolytic conditions. | Hydrogenolysis using Raney Nickel. nih.gov |

Cycloaddition and Ring-Opening Transformations of Isoxazolone Derivatives

Isoxazolone derivatives are versatile substrates for cycloaddition and ring-opening reactions, which significantly expands their synthetic utility.

Cycloaddition Reactions: The most prominent cycloaddition reaction involving the formation of the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.comnih.govnih.govnanobioletters.com Isoxazolone derivatives themselves can participate in cycloaddition reactions. For example, 4-methylideneisoxazol-5(4H)-ones undergo a [2+2] cycloaddition with ynamines. acs.org These reactions are valuable for constructing complex, spirocyclic heterocyclic systems. researchgate.net

Ring-Opening Transformations: The characteristic weak N-O bond of the isoxazole ring is central to its ring-opening transformations. wikipedia.orgnih.govacs.org This cleavage can be induced by various methods:

Reductive Cleavage: Reagents like Raney nickel, samarium(II) iodide (SmI2), or molybdenum hexacarbonyl (Mo(CO)6) can reductively cleave the N-O bond to yield valuable intermediates like β-hydroxy ketones or γ-amino alcohols. nih.govresearchgate.net

Base-Promoted Ring Opening: As seen with leflunomide, basic conditions can catalyze the opening of the isoxazole ring. researchgate.net Some isoxazolone derivatives can undergo rearrangement and ring-opening in the presence of a base. beilstein-journals.org

Photolytic Cleavage: UV irradiation can induce the cleavage of the N-O bond, leading to rearrangements that can form oxazoles via an azirine intermediate. wikipedia.orgnih.gov

Electrophile-Induced Ring Opening: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net

These ring-opening reactions transform the isoxazole heterocycle into highly functionalized, linear structures, demonstrating the role of the isoxazole ring as a masked functional group in organic synthesis. nih.govmdpi.com

Research on Biological Interactions and Mechanistic Studies of 1,2 Oxazol 3 2h One Scaffolds

Broad-Spectrum Biological Relevance of Isoxazolone Moieties in Drug Discovery

The isoxazolone moiety and its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. nih.govrsc.org The incorporation of the isoxazole (B147169) ring can enhance the physicochemical properties of a molecule, leading to improved therapeutic potential. ijpca.org Research has demonstrated that compounds containing the isoxazole nucleus exhibit a wide array of pharmacological effects, making them promising candidates for the development of novel drugs. researchgate.netijpca.org

The biological activities associated with isoxazolone derivatives are extensive and include:

Antimicrobial activity: Isoxazole derivatives have shown efficacy against a range of bacteria and fungi. nih.govresearchgate.net

Anticancer activity: These compounds have been investigated for their potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting key enzymes involved in cancer progression. rsc.orgnih.gov

Anti-inflammatory activity: Several isoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX). nih.govmdpi.com

Neuroprotective effects: The isoxazole scaffold is present in compounds with neuroprotective properties, suggesting their potential in treating neurodegenerative disorders. researchgate.netrsc.org

Analgesic properties: Certain isoxazole derivatives have been reported to possess pain-relieving effects. ijpca.orgnih.gov

Antidiabetic activity: Some derivatives have shown potential in the management of diabetes. nih.gov

Antiviral, anticonvulsant, and antidepressant activities: The versatility of the isoxazole ring extends to its presence in compounds with antiviral, anticonvulsant, and antidepressant properties. nih.gov

The wide range of biological activities highlights the importance of the isoxazolone scaffold as a privileged structure in drug design and development. ijpca.orgijpca.org

Elucidation of Receptor Binding Mechanisms through Molecular Insights

Understanding the molecular interactions between isoxazolone-based ligands and their biological targets is crucial for rational drug design. Molecular modeling techniques, including in silico docking studies and X-ray crystallography, have provided valuable insights into the binding mechanisms of these compounds at various receptors. nih.govacs.org

For instance, trisubstituted isoxazoles have been identified as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key target in autoimmune diseases. acs.orgnih.gov Crystallography studies have revealed that these compounds bind to an allosteric site within the ligand-binding domain, leading to the inhibition of RORγt activity. acs.org The isoxazole core and its substituents form specific interactions with amino acid residues in the binding pocket, dictating the potency and selectivity of the ligand. acs.org

Furthermore, isoxazole derivatives have been developed as modulators of ionotropic glutamate (B1630785) receptors, such as the AMPA receptor. nih.gov Molecular docking and dynamics simulations have been used to investigate the binding of bis(isoxazole) derivatives to the ligand-binding domain of the GluA2 AMPA receptor, providing a rationale for their observed modulator properties. nih.gov

The naturally occurring psychoactive compound Muscimol, a derivative of 5-hydroxy-1,2-oxazol-3(2H)-one, is a potent and selective agonist for the GABA-A receptor. wikipedia.org Its structural similarity to the neurotransmitter GABA allows it to bind to the same site on the receptor, leading to its sedative-hypnotic and hallucinogenic effects. wikipedia.org

Structure-Activity Relationship (SAR) Studies for 1,2-Oxazol-3(2H)-one-Based Ligands

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,2-oxazol-3(2H)-one-based ligands, extensive SAR studies have been conducted to identify key structural features that govern their potency and selectivity for various biological targets. nih.govmdpi.com

In the development of isoxazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors, SAR studies revealed that substitutions at the 5-position of the isoxazole ring were crucial for improving selectivity over other kinases like p38. nih.gov Similarly, for isoxazole-based anticancer agents, SAR studies have explored the impact of different substituents on their mechanism of action, which can include apoptosis induction, aromatase inhibition, and tubulin polymerization disruption. nih.govtandfonline.com

The modification of substituents on the isoxazole ring plays a vital role in modulating the biological activity. nih.gov For example, in a series of indole-containing isoxazoles evaluated for secretory phospholipase A2 (sPLA2) inhibitory activity, it was observed that the presence of an electron-withdrawing group, such as fluorine or trifluoromethyl, on the phenyl ring attached to the isoxazole core resulted in excellent sPLA2 inhibitory activity. nih.gov

The following table summarizes key SAR findings for various isoxazole derivatives:

| Target | Key Structural Features for Activity | Reference |

| c-Jun N-terminal kinase (JNK) | Substitutions at the 5-position of the isoxazole ring enhance selectivity. | nih.gov |

| Anticancer (general) | The nature and position of substituents influence the mechanism of action (e.g., apoptosis induction, enzyme inhibition). | nih.govtandfonline.com |

| Secretory phospholipase A2 (sPLA2) | Electron-withdrawing groups on the phenyl ring attached to the isoxazole enhance inhibitory activity. | nih.gov |

| Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Modifications to the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring modulate potency and selectivity. | acs.org |

| Heat shock protein 90 (Hsp90) | The arrangement of aryl groups on the isoxazole scaffold is critical for high-affinity binding. | nih.gov |

These SAR studies provide a roadmap for the rational design of more potent and selective 1,2-oxazol-3(2H)-one-based ligands for a variety of therapeutic targets.

Enzyme Modulation and Inhibition Profiles of Isoxazolone Derivatives

Isoxazolone derivatives have been identified as potent modulators and inhibitors of a wide range of enzymes, contributing significantly to their therapeutic effects. acs.orgnih.gov Their ability to interact with the active sites or allosteric sites of enzymes makes them valuable tools for studying enzyme function and for the development of enzyme-targeted therapies. ijpca.orgbenthamdirect.com

For instance, certain isoxazole derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. mdpi.comnih.gov Some derivatives exhibit selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

In another study, novel isoxazole derivatives were synthesized and evaluated as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. acs.org Molecular docking studies supported the in vitro enzyme inhibition results, suggesting that these compounds could serve as a framework for designing new CA inhibitors. acs.org

Furthermore, isoxazolone derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway and a target for the treatment of type 2 diabetes and obesity.

The table below presents the inhibitory profiles of selected isoxazolone derivatives against various enzymes:

| Enzyme Target | Derivative Type | Inhibitory Activity (IC50) | Reference |

| Cyclooxygenase-2 (COX-2) | Substituted isoxazoles | Varies by compound, some with high selectivity | mdpi.comnih.gov |

| Carbonic Anhydrase (CA) | Novel isoxazole derivatives | IC50 values in the micromolar range (e.g., 112.3 µM) | acs.org |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Isoxazolone derivatives | Potent inhibition observed | |

| Tyrosine Kinase c-Met | 3-amino-benzo[d]isoxazole based compounds | IC50 values in the nanomolar range (e.g., 1.8 nM) | nih.gov |

The diverse enzyme inhibition profiles of isoxazolone derivatives underscore their potential as versatile therapeutic agents targeting a wide range of diseases.

Advanced Spectroscopic and Analytical Characterization of 1,2 Oxazol 3 2h One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1,2-oxazol-3(2H)-one derivatives. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the core heterocyclic structure and the identification of substituent groups.

In ¹H NMR spectra of 4-substituted 1,2-oxazole derivatives, a characteristic singlet is often observed in the downfield region, typically between 8.157 and 8.182 ppm, which is attributed to the HC=C proton of the oxazole (B20620) nucleus. The specific chemical shifts of aromatic protons and protons on substituent groups provide further confirmation of the molecular structure. For instance, in a series of 4-[3-(substituted-phenyl)-1,2-oxazol-4-yl]benzenesulfonamides, the chemical shifts of the aromatic protons and the oxazole proton were key identifiers.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study through-space interactions, which helps in determining the molecule's conformation in solution. These advanced NMR methods, combined with theoretical calculations, provide a comprehensive understanding of the conformational properties of these compounds.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1,2-Oxazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole Ring (=CH) | 8.157 - 8.182 | Singlet |

| Aromatic (Ar-H) | 6.928 - 7.971 | Doublet / Multiplet |

| Methoxyl (OCH₃) | 3.714 - 3.818 | Singlet |

| Hydroxyl (OH) | 5.275 - 5.510 | Singlet |

| Sulfonamide (SO₂NH₂) | 7.510 - 7.588 | Singlet |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1,2-oxazol-3(2H)-one compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. The technique confirms the successful synthesis of target compounds by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

For example, the molecular ion peak [M]+ in the mass spectra of various synthesized 1,2-oxazole derivatives corresponds to their calculated molecular weights, confirming their identity. In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. By analyzing the daughter ions produced upon fragmentation, it is possible to deduce the connectivity of atoms and identify characteristic structural motifs within the molecule.

Table 2: Molecular Ion Peaks (m/z) for Selected 1,2-Oxazole Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed m/z |

| 4-[3-(4-Methoxyphenyl)-1,2-oxazol-4-yl]benzenesulfonamide | C₁₆H₁₄N₂O₄S | 330.37 | 331.07 |

| 4-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-4-yl]benzenesulfonamide | C₁₇H₁₆N₂O₅S | 360.39 | 361.08 |

| 4-[3-(4-Hydroxyphenyl)-1,2-oxazol-4-yl]benzenesulfonamide | C₁₅H₁₂N₂O₄S | 316.34 | 317.06 |

| 4-[3-(3,4-Dihydroxyphenyl)-1,2-oxazol-4-yl]benzenesulfonamide | C₁₅H₁₂N₂O₅S | 332.34 | 333.05 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. These techniques provide a characteristic "fingerprint" for a compound, which is useful for both identification and structural analysis.

In the characterization of 1,2-oxazol-3(2H)-one derivatives, specific absorption bands in the IR spectrum confirm the presence of key structural features. The formation of the oxazole ring is supported by the appearance of bands corresponding to C=N stretching vibrations, typically around 1610-1618 cm⁻¹. Other important vibrational bands include those for C=C aromatic stretching (approx. 1590 cm⁻¹), S=O stretching in sulfonamide groups (symmetric and asymmetric bands around 1044 cm⁻¹ and 1565 cm⁻¹, respectively), and N-H or O-H stretching in the higher frequency region (3280-3434 cm⁻¹). These experimental vibrational frequencies can be compared with theoretical values calculated using computational methods to further support structural assignments.

Table 3: Characteristic Infrared Absorption Frequencies for 1,2-Oxazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| C=N (Oxazole Ring) | 1610 - 1618 |

| C=C (Aromatic) | 1588 - 1592 |

| SO₂ (Asymmetric Stretch) | 1562 - 1568 |

| SO₂ (Symmetric Stretch) | 1044 - 1049 |

| N-H / O-H Stretch | 3280 - 3434 |

| C-H (Aromatic) | 2966 - 2973 |

Chromatographic Methods for Purification and Enantiomeric Resolution

Chromatographic techniques are essential for the purification of 1,2-oxazol-3(2H)-one compounds and for the separation of enantiomers if a chiral center is present. High-performance liquid chromatography (HPLC) is a widely used method for both analytical and preparative-scale separations.

The resolution of enantiomers, a critical process in pharmaceutical chemistry, involves separating a racemic mixture into its pure (R)- and (S)- forms. This can be achieved using several chromatographic strategies. One direct method involves the use of a chiral stationary phase (CSP) in an HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus separation.

An indirect method involves derivatizing the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography. After separation, the resolving agent is cleaved to yield the pure enantiomers. The success of such separations is often monitored by measuring the enantiomeric excess (e.e.) of the product fractions.

X-ray Diffraction Crystallography for Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry.

For a novel 1,2-oxazol-3(2H)-one derivative that can be grown as a suitable single crystal, X-ray analysis can confirm its molecular structure, including the planarity of the oxazole ring and the spatial orientation of its substituents. The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 4: Example of Crystallographic Data Obtained from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

Future Research Directions and Interdisciplinary Opportunities for 5 Hydroxy 1,2 Oxazol 3 2h One

Innovations in Targeted Synthesis and Derivatization Strategies

Recent advancements in synthetic organic chemistry are paving the way for more efficient and targeted synthesis of isoxazole (B147169) derivatives, including 5-Hydroxy-1,2-oxazol-3(2H)-one. rsc.orgresearchgate.net Future research will likely focus on the development of novel synthetic methodologies that offer greater control over regioselectivity and stereoselectivity, which are crucial for enhancing biological activity and minimizing off-target effects. rsc.org Green chemistry approaches are also gaining prominence, aiming to create more sustainable and environmentally friendly synthetic routes. rsc.orgresearchgate.net

Furthermore, the exploration of diverse derivatization strategies is a key area for future investigation. By strategically modifying the core structure of this compound, it is possible to fine-tune its pharmacokinetic and pharmacodynamic properties. rsc.org This includes the synthesis of hybrid molecules that combine the isoxazole scaffold with other pharmacologically active moieties to create multi-target therapies. mdpi.com Such innovative derivatization can lead to the development of new chemical entities with improved potency, selectivity, and reduced toxicity. wisdomlib.org

| Synthetic Advancement | Potential Impact on this compound Research |

| Transition Metal-Catalyzed Cycloadditions | More efficient and controlled synthesis of the isoxazole ring. rsc.orgresearchgate.net |

| Regioselective Functionalization | Precise modification of the molecule to enhance bioactivity. rsc.org |

| Green Chemistry Approaches | Sustainable and environmentally friendly production methods. rsc.orgresearchgate.net |

| Molecular Hybridization | Creation of novel compounds with multi-target activities. mdpi.commdpi.com |

Application of Artificial Intelligence and Machine Learning in Chemical Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and design. nih.govijmsm.org These computational tools can be powerfully applied to the study of this compound and its derivatives. ML algorithms can be trained on existing data for heterocyclic compounds to predict the biological activities and physicochemical properties of novel, computationally designed analogs. nih.govproquest.com This in silico approach can significantly accelerate the identification of promising drug candidates and reduce the reliance on time-consuming and costly laboratory screening. nih.gov

| AI/ML Application | Benefit for this compound Development |

| Predictive Bioactivity Modeling | Rapid screening of virtual compounds for desired biological effects. mdpi.comgithub.com |

| Generative Molecular Design | Creation of novel derivatives with optimized properties. ijmsm.org |

| QSAR and 3D-QSAR Studies | Elucidation of structure-activity relationships to guide design. nih.gov |

| ADMET Prediction | Early assessment of drug-like properties and potential toxicity. nih.gov |

Exploration of Novel Pharmacological Targets and Biological Pathways

While the primary known target of this compound is the GABA-A receptor, the versatility of the isoxazole scaffold suggests that its derivatives may interact with a broader range of biological targets. rsc.orgijpca.org Future research should focus on exploring these novel pharmacological avenues. Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgwisdomlib.orgrsc.org

Systematic screening of this compound and its derivatives against a wide array of biological targets could uncover new therapeutic applications. For example, certain isoxazole derivatives have shown potential as inhibitors of enzymes involved in cancer progression or as modulators of inflammatory pathways. mdpi.comespublisher.comnih.gov Investigating the effects of these compounds on various cell-surface receptors and intracellular signaling cascades could reveal novel mechanisms of action and open up new avenues for treating a variety of diseases. espublisher.com

| Potential Therapeutic Area | Example of a Novel Target for Isoxazole Derivatives |

| Oncology | Inhibition of protein kinases or thymidylate synthase. mdpi.comespublisher.com |

| Infectious Diseases | Inhibition of bacterial or fungal growth. wisdomlib.orgijpca.org |

| Inflammatory Disorders | Modulation of inflammatory pathways like p38 kinase or interleukin production. mdpi.com |

| Neurodegenerative Diseases | Neuroprotective effects beyond GABAergic pathways. rsc.orgresearchgate.net |

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the comprehensive biological effects of this compound. gmo-qpcr-analysis.info By employing these high-throughput methods, researchers can obtain a holistic view of the molecular changes induced by the compound within a biological system. longdom.org

Transcriptomic and proteomic analyses can reveal which genes and proteins are differentially expressed upon treatment with this compound, providing insights into the biological pathways it modulates. longdom.orgnih.gov This information is invaluable for identifying novel drug targets, understanding mechanisms of action, and discovering potential biomarkers for treatment response. gmo-qpcr-analysis.info Metabolomic studies can further elucidate the compound's impact on cellular metabolism. The integration of these omics datasets will be crucial for building a comprehensive biological profile of this compound and its derivatives, ultimately guiding their development into targeted and effective therapies. gmo-qpcr-analysis.info

| Omics Technology | Application in this compound Research |

| Transcriptomics | Identifying changes in gene expression to understand affected pathways. longdom.orgnih.gov |

| Proteomics | Analyzing alterations in protein levels and post-translational modifications. gmo-qpcr-analysis.infolongdom.org |

| Metabolomics | Assessing the impact on cellular metabolism and identifying metabolic biomarkers. |

| Integrated Omics | Providing a systems-level understanding of the compound's biological effects. gmo-qpcr-analysis.info |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.